4-(2-Chloro-6-fluorophenyl)butan-2-one
Description
4-(2-Chloro-6-fluorophenyl)butan-2-one is a halogenated aromatic ketone characterized by a butan-2-one backbone substituted with a 2-chloro-6-fluorophenyl group. This compound’s structure imparts unique electronic and steric properties due to the electron-withdrawing chlorine and fluorine atoms at the ortho positions of the phenyl ring. Such halogenation typically enhances lipophilicity and metabolic stability, making derivatives of this class relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H10ClFO |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
ZZZCHRIVJBCTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Hydroxyl/Methyl : The chlorine and fluorine substituents in the target compound introduce strong electron-withdrawing effects, reducing electron density on the phenyl ring compared to the electron-donating hydroxyl (raspberry ketone) or methyl (p-tolyl derivative) groups. This impacts reactivity in electrophilic substitution reactions.
Physicochemical Properties
- Solubility : The halogenated compound is expected to exhibit lower water solubility than raspberry ketone (which benefits from hydrogen bonding via the hydroxyl group). Its lipophilicity (logP ~2.8, estimated) would exceed that of the p-tolyl derivative (logP ~2.1).
- Stability : Halogens enhance resistance to oxidative degradation compared to hydroxyl or methyl groups, making the compound more stable under harsh conditions.
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